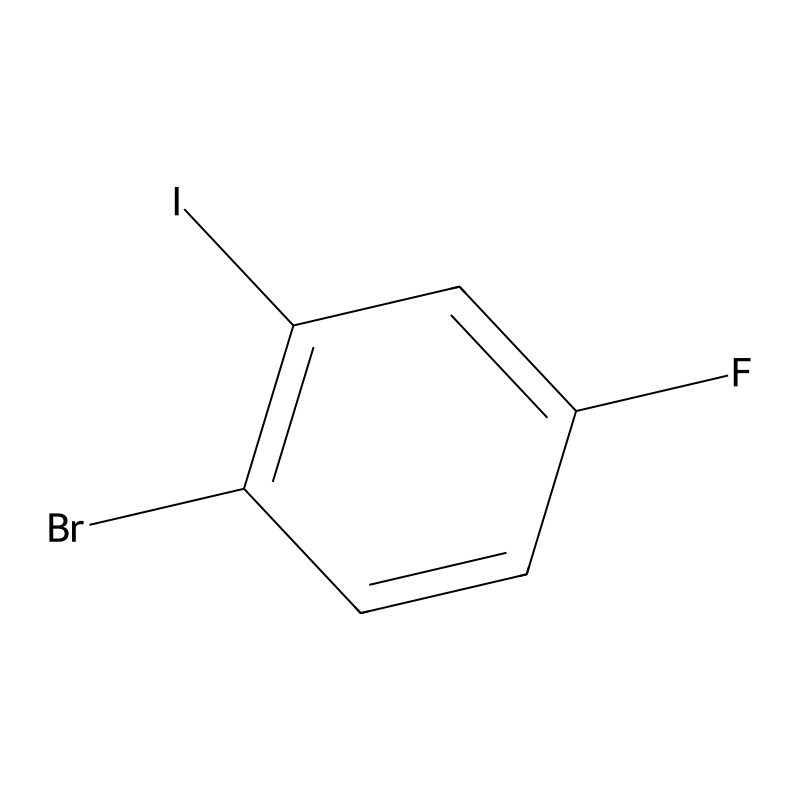

1-Bromo-4-fluoro-2-iodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Tetrasubstituted Alkenes

Field: Organic Chemistry

Application: 1-Bromo-4-fluoro-2-iodobenzene is used in the synthesis of tetrasubstituted alkenes.

Transition Metal-Mediated C-C and C-N Cross-Coupling Reactions

1-Bromo-4-fluoro-2-iodobenzene is a polyhalogenated aromatic compound characterized by the presence of bromine, fluorine, and iodine substituents on a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 300.90 g/mol. The compound appears as a clear to light yellow liquid, with a boiling point of 235 °C and a density of 2.3 g/mL at 25 °C . It is classified as light-sensitive and should be stored in an inert atmosphere to prevent degradation.

- Toxicity: Some halogenated aromatics can be toxic if ingested, inhaled, or absorbed through the skin.

- Flammability: The flammability depends on the specific molecule, but some halogenated aromatics can be combustible.

- Reactivity: Halogenated aromatics can react with certain chemicals, releasing hazardous fumes.

- Nucleophilic Substitution Reactions: The halogen atoms can be replaced by nucleophiles, such as amines or thiols, under suitable conditions.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.

- Electrophilic Aromatic Substitution: The presence of the bromine and iodine substituents can influence the reactivity of the aromatic ring towards electrophilic substitution reactions.

1-Bromo-4-fluoro-2-iodobenzene has been studied for its biological activity, particularly as a pharmaceutical intermediate. Notably, it has been identified as a precursor in the synthesis of γ-secretase inhibitors, which are relevant in Alzheimer's disease research . The compound exhibits moderate solubility and has shown potential interactions with various cytochrome P450 enzymes, indicating its relevance in drug metabolism studies .

The synthesis of 1-bromo-4-fluoro-2-iodobenzene can be achieved through several methods:

- Halogenation: Starting from 4-fluorobenzene, bromination followed by iodination can yield the desired compound.

- Direct Arylation: Utilizing transition metal catalysis to directly introduce iodine and bromine onto the aromatic ring from appropriate precursors.

- Functional Group Transformation: Starting from simpler halogenated benzene derivatives and performing selective substitutions.

1-Bromo-4-fluoro-2-iodobenzene serves multiple applications:

- Pharmaceutical Synthesis: It is used as an intermediate in the production of various pharmaceuticals, particularly those targeting neurological conditions.

- Research Reagent: Employed as a reagent in organic synthesis for developing new compounds with potential biological activities.

- Material Science: Utilized in the development of functional materials due to its unique electronic properties imparted by halogen substituents.

Studies have shown that 1-bromo-4-fluoro-2-iodobenzene interacts with several cytochrome P450 enzymes, including CYP1A2 and CYP2C9. This interaction suggests its potential impact on drug metabolism and pharmacokinetics . Understanding these interactions is crucial for assessing its safety profile and therapeutic efficacy when used in pharmaceutical formulations.

Several compounds share structural similarities with 1-bromo-4-fluoro-2-iodobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-Bromo-3-fluoro-2-iodobenzene | C6H3BrFI | Bromine at position 1; Fluorine at position 3 |

| 4-Bromo-1-fluoro-2-iodobenzene | C6H3BrFI | Bromine at position 4; Fluorine at position 1 |

| 1-Iodo-4-bromo-2-fluorobenzene | C6H3BrFI | Iodine at position 1; Fluorine at position 2 |

| 1-Bromo-4-chloro-2-iodobenzene | C6H3BrClI | Chlorine instead of fluorine |

These compounds exhibit unique reactivity patterns and biological activities based on their substituent positions and types, highlighting the importance of molecular structure in determining chemical behavior.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant